Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate
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Overview
Description
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the esterification of 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluoro-4-[(2-methanesulfonamidoethyl)amino]benzoate: Similar in structure but with different substituents.
2,3-Difluoro-4-(1-methyl-3-phenyl-propylamino)benzoate: Another compound with a similar benzoate core but different functional groups.
Uniqueness
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the presence of both fluorine atoms and a piperazine ring, which confer specific chemical and biological properties. These features make it distinct from other similar compounds and valuable for various research applications.
Properties
Molecular Formula |
C14H18F2N2O2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H18F2N2O2/c1-3-20-14(19)10-4-5-11(13(16)12(10)15)18-7-6-17-9(2)8-18/h4-5,9,17H,3,6-8H2,1-2H3 |
InChI Key |
JRBOYHCNNJEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N2CCNC(C2)C)F)F |
Origin of Product |
United States |
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